Octyl 1H-imidazole-1-carboxylate

Description

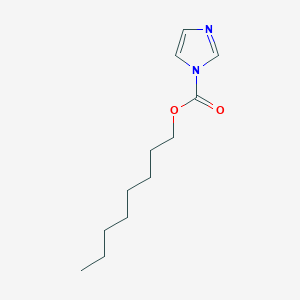

Structure

2D Structure

3D Structure

Properties

CAS No. |

153502-42-2 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

octyl imidazole-1-carboxylate |

InChI |

InChI=1S/C12H20N2O2/c1-2-3-4-5-6-7-10-16-12(15)14-9-8-13-11-14/h8-9,11H,2-7,10H2,1H3 |

InChI Key |

JDHZSCMNUCQTLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Octyl 1h Imidazole 1 Carboxylate

Direct Esterification Approaches

Direct esterification methods offer a straightforward route to Octyl 1H-imidazole-1-carboxylate by reacting 1-octanol (B28484) with an activated carbonyl source.

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a widely used reagent for activating carboxylic acids and alcohols. wikipedia.orgnih.gov In the synthesis of this compound, CDI serves as a stable and safe phosgene (B1210022) equivalent. wikipedia.orgorgsyn.org The reaction proceeds by the nucleophilic attack of 1-octanol on the carbonyl carbon of CDI. This process displaces one imidazole (B134444) group to form the desired this compound and imidazole as a byproduct.

The general protocol involves dissolving CDI in an anhydrous aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). orgsyn.orgresearchgate.net 1-Octanol is then added to the solution, typically at room temperature. The reaction is often stirred for several hours to ensure complete conversion. The resulting product is an acyl imidazole, which is a reactive species used for further transformations. chemicalbook.com This method is valued for its mild conditions and the high reactivity of the resulting acyl imidazole intermediate, which can be used directly for subsequent reactions. chemicalbook.com

The efficiency of the CDI-mediated synthesis of this compound can be significantly influenced by various reaction parameters. Key variables include the choice of solvent, reaction temperature, and the presence of any catalysts or bases. researchgate.netnih.gov

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (B52724) (MeCN) and ethyl acetate (B1210297) (EtOAc) are often effective for reactions involving imidazole carbamates. enamine.net For CDI-mediated reactions, anhydrous conditions are paramount, as CDI is readily hydrolyzed by water to form imidazole and carbon dioxide. orgsyn.org Solvents such as anhydrous THF and dichloromethane are commonly employed to prevent this side reaction. researchgate.net

Temperature and Reaction Time: While many CDI-mediated reactions proceed efficiently at room temperature, gentle heating may be required for less reactive alcohols. chemicalbook.com Optimization studies for similar esterifications have shown that temperature is a significant variable affecting molar conversion. nih.gov Reaction times can range from a few hours to overnight, depending on the specific substrates and conditions. researchgate.netnih.gov

Catalysts and Additives: While CDI itself is an activating agent, the subsequent reaction of the formed this compound with a nucleophile can be accelerated. For instance, in the formation of amides from carboxylic acids activated by CDI, the addition of a base is not always necessary but can influence the reaction rate. nih.gov For the formation of the carboxylate itself from the alcohol, the reaction is typically uncatalyzed.

| Parameter | Condition | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| Solvent | Anhydrous THF, Dichloromethane | Prevents hydrolysis of CDI, good solubility of reactants. | orgsyn.orgresearchgate.net |

| Temperature | Room Temperature to 50°C | Balances reaction rate with potential side reactions or degradation. | chemicalbook.comnih.gov |

| Reactant Ratio | Slight excess of CDI | Ensures complete conversion of the alcohol. | |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Crucial to exclude moisture which decomposes CDI. | orgsyn.org |

Multi-Step Synthesis Pathways Involving Imidazolium (B1220033) Intermediates

A more advanced and versatile method for synthesizing carbamates from alcohols like 1-octanol involves a multi-step pathway that generates a highly reactive alkoxycarbonyl imidazolium salt. researchgate.net

This pathway begins similarly to the direct CDI approach, with the reaction of an alcohol (1-octanol) with CDI to form an alkoxycarbonyl imidazole (this compound). researchgate.net However, this intermediate is then converted into a more reactive species. The N-atom of the imidazole ring in the this compound is quaternized by reacting it with an alkylating agent, typically an alkyl iodide like iodomethane. acs.org This reaction results in the formation of an N-alkyl-N'-(alkoxycarbonyl)imidazolium salt, for instance, Octyloxycarbonyl-3-methylimidazolium iodide. These imidazolium salts are significantly more reactive than their parent carbamoylimidazoles due to the "imidazolium effect," which makes the carbonyl group more electrophilic. acs.orgorganic-chemistry.org These salts are often unstable and are typically generated and used in situ without purification. researchgate.net

The highly reactive alkoxycarbonyl imidazolium salts are excellent carbamoyl (B1232498) transfer reagents. acs.orgnih.gov They react readily with a wide range of nucleophiles, including amines, to form carbamates under very mild conditions. researchgate.netorganic-chemistry.org For example, the octyloxycarbonyl imidazolium salt can be treated with primary or secondary amines (such as morpholine, pyrrolidine, or n-octylamine) to yield the corresponding O-octyl carbamates in excellent yields (often >95%). researchgate.net This step typically requires only a slight excess of the amine and proceeds smoothly at room temperature, demonstrating the high reactivity of the imidazolium intermediate. researchgate.net This method avoids the use of hazardous reagents like phosgene or isocyanates, which are common in traditional carbamate (B1207046) synthesis. acs.orgnih.gov

| Imidazolium Salt Precursor | Amine Nucleophile | Resulting Carbamate | Typical Yield | Reference |

|---|---|---|---|---|

| Octyloxycarbonyl-3-methylimidazolium iodide | Morpholine | O-Octyl morpholine-4-carboxylate | Excellent (e.g., 96-99%) | researchgate.net |

| Octyloxycarbonyl-3-methylimidazolium iodide | Pyrrolidine | O-Octyl pyrrolidine-1-carboxylate | Excellent (e.g., 96-99%) | researchgate.net |

| Octyloxycarbonyl-3-methylimidazolium iodide | n-Octylamine | O-Octyl N-octylcarbamate | Excellent (e.g., 96-99%) | researchgate.net |

| Octyloxycarbonyl-3-methylimidazolium iodide | Benzylamine | O-Octyl N-benzylcarbamate | Excellent (e.g., 96-99%) | researchgate.net |

Advanced Synthetic Strategies for Imidazole Derivatives (General Context)

While the above sections focus on derivatizing imidazole at the N-1 position, the synthesis of the core imidazole ring itself is a vast area of research. Modern synthetic chemistry has developed numerous innovative techniques for constructing substituted imidazoles, driven by their prevalence in pharmaceuticals and materials science. researchgate.netzenodo.org

Advanced strategies often focus on green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts. tandfonline.comasianpubs.org Multi-component reactions (MCRs) are particularly efficient, allowing for the one-pot synthesis of highly substituted imidazoles from simple precursors like aldehydes, amines, and α-dicarbonyl compounds or their equivalents. organic-chemistry.org Other modern approaches include microwave-assisted synthesis, which can significantly reduce reaction times, and metal-catalyzed cross-coupling and annulation reactions that enable the construction of complex, fully substituted imidazole systems. researchgate.netorganic-chemistry.orgnih.gov These methods provide a powerful toolkit for creating a diverse range of imidazole-based structures for various chemical applications. zenodo.org

Solvent-Free and Microwave-Assisted Synthesis

The pursuit of greener and more efficient chemical processes has led to the development of solvent-free and microwave-assisted synthetic methods. These techniques aim to reduce waste, shorten reaction times, and often lead to higher yields compared to traditional heating methods.

A plausible and efficient route for the synthesis of this compound under these conditions involves the reaction of 1,1'-Carbonyldiimidazole (CDI) with 1-octanol. This reaction is a type of acylation where the imidazole group is activated by the carbonyl moiety of CDI, making it susceptible to nucleophilic attack by the hydroxyl group of 1-octanol. The use of microwave irradiation can significantly accelerate this reaction, often leading to the desired product in a matter of minutes. orientjchem.orgnih.gov The solvent-free approach, where the reagents are mixed directly, further enhances the green credentials of this method by eliminating the need for potentially hazardous organic solvents. researchgate.netcem.com

Table 1: Hypothetical Reaction Parameters for Microwave-Assisted Synthesis

| Parameter | Value |

| Reactants | 1,1'-Carbonyldiimidazole, 1-Octanol |

| Stoichiometry | 1:1.2 (CDI:1-Octanol) |

| Solvent | None (Solvent-Free) |

| Microwave Power | 150-300 W |

| Reaction Time | 5-15 min |

| Temperature | 80-120 °C |

| Catalyst | None |

Metal-Catalyzed and Organocatalytic Approaches

Metal-catalyzed and organocatalytic reactions represent powerful tools in modern organic synthesis, offering high selectivity and efficiency under mild conditions.

Metal-Catalyzed Synthesis:

While direct metal-catalyzed synthesis of this compound is not extensively documented, related transformations suggest potential pathways. For instance, palladium-catalyzed carbonylation reactions have been employed for the synthesis of various amides and esters. researchgate.net A hypothetical metal-catalyzed approach could involve the direct carbonylation of imidazole with 1-octanol in the presence of a suitable metal catalyst, such as a palladium complex, and a source of carbon monoxide. However, the direct N-acylation of imidazoles with chloroformates or other acylating agents is more common and can sometimes be facilitated by metal catalysts to enhance reactivity and selectivity.

Organocatalytic Synthesis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for the synthesis of N-acylimidazoles. nih.gov Imidazole itself can act as an organocatalyst in various transformations. rsc.org For the synthesis of this compound, an organocatalytic approach could involve the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to activate an acylating agent like octyl chloroformate for the subsequent reaction with imidazole.

Another potential organocatalytic route is the reaction of ketone enolates with allyl 1H-imidazole-1-carboxylate, which has been shown to be mediated by boron trifluoride etherate, an organocatalyst. nih.gov This suggests that imidazole-1-carboxylates can act as acylating agents in organocatalytic transformations.

Table 2: Potential Catalytic Systems for Synthesis

| Approach | Catalyst/Reagent System | Hypothetical Reaction |

| Metal-Catalyzed | Palladium Complex / CO / Oxidant | Imidazole + 1-Octanol → this compound |

| Organocatalytic | DMAP / Octyl Chloroformate | Imidazole + Octyl Chloroformate → this compound |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy.

The synthesis of substituted imidazoles is a well-established area for the application of MCRs. nih.gov For instance, the Groebke-Blackburn-Bienaymé reaction is a three-component reaction between an aldehyde, an amine, and an isocyanide that yields substituted imidazo[1,2-a]pyridines. researchgate.net While a direct MCR for the one-pot synthesis of this compound is not explicitly described, one could envision a conceptual MCR approach.

A hypothetical MCR for this target could involve the in-situ generation of an activated imidazole species that then reacts with 1-octanol. For example, a reaction between imidazole, a source of a carbonyl group (like carbon dioxide or a derivative), and an activated form of 1-octanol in a single pot could potentially lead to the desired product. The development of such a novel MCR would be a significant contribution to the field of heterocyclic synthesis.

Microwave-assisted MCRs have also been shown to be highly effective for the synthesis of imidazole derivatives, combining the benefits of both strategies. nih.govresearchgate.net

Table 3: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Challenges |

| Solvent-Free/Microwave | Rapid, High Yields, Environmentally Friendly | Scalability can be an issue, Requires specialized equipment |

| Metal-Catalyzed | High Selectivity, Mild Conditions | Catalyst cost and toxicity, Removal of metal residues |

| Organocatalytic | Metal-Free, Often milder conditions | Catalyst loading can be high, Separation of catalyst |

| Multicomponent Reaction | High Atom Economy, Convergent, Efficient | Development of new MCRs can be complex |

Mechanistic Investigations of Octyl 1h Imidazole 1 Carboxylate Reactions

Reaction Mechanism of Carbonyldiimidazole with Alcohols

The formation of Octyl 1H-imidazole-1-carboxylate is a direct result of the reaction between 1,1'-carbonyldiimidazole (B1668759) (CDI) and octanol. This reaction is a subset of the well-established use of CDI for acyl-transfer reactions. The mechanism commences with the nucleophilic attack of the alcohol (in this case, octanol) on one of the carbonyl carbons of CDI. This addition step forms a tetrahedral intermediate.

This intermediate is transient and quickly collapses. The process involves the departure of one of the imidazole (B134444) rings, which is a good leaving group. The imidazole molecule released can then act as a base, abstracting a proton from the oxonium ion that was formed from the alcohol's hydroxyl group. This neutralization step regenerates a neutral imidazole molecule and yields the final product, the alkyl 1H-imidazole-1-carboxylate, which in this specific case is this compound, along with the byproduct carbon dioxide. acsgcipr.orgyoutube.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of CDI.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon is formed.

Leaving Group Departure: The C-N bond cleaves, and an imidazole molecule is expelled.

Proton Transfer: The liberated imidazole acts as a base to deprotonate the attached alcohol moiety, resulting in the final carbamate (B1207046) product and a protonated imidazole.

For non-benzylic primary and secondary alcohols like octanol, the reaction typically affords the corresponding carbamates, such as this compound, rather than proceeding to N-alkylation of the imidazole. acsgcipr.org

Role of the Imidazole-1-carboxylate Moiety as an Activated Ester or Leaving Group

The imidazole-1-carboxylate functional group is highly reactive, primarily because the imidazolide (B1226674) ion is an excellent leaving group. This high reactivity is attributed to the stability of the resulting imidazole molecule, which is an aromatic and stable heterocycle. vaia.com Consequently, N-acylimidazoles, including carboxylate derivatives, are considered activated esters.

This "activated" nature makes the imidazole-1-carboxylate moiety susceptible to nucleophilic acyl substitution. When a nucleophile attacks the carbonyl carbon of the carboxylate group, it forms a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the expulsion of the stable imidazole leaving group. vaia.comresearchgate.net This property is harnessed in numerous synthetic applications, such as the acylation of amines to form amides or the transesterification with other alcohols to form different esters. researchgate.netresearchgate.net

The reactivity of these compounds can be compared to other acylating agents, with their efficacy being significantly greater than that of simple amides due to the stability of the imidazole leaving group. vaia.com This enhanced reactivity allows reactions to proceed under mild conditions.

Catalytic Pathways and Intermediate Formation

The imidazole ring is not just a leaving group; it is also a potent nucleophilic catalyst, a property that leads to the formation of various reactive intermediates.

Acylimidazolium Catalytic Intermediates

In many catalytic processes, particularly those involving N-heterocyclic carbenes (NHCs) or imidazole itself, acylazolium (or more specifically, acylimidazolium) cations are key intermediates. researchgate.net These species are formed when an acyl group is transferred to the nitrogen atom of the imidazole ring. For instance, in the transesterification of activated esters, imidazole can act as a nucleophilic catalyst by first attacking the acyl donor to form an acylimidazolium intermediate. researchgate.net

This intermediate is highly electrophilic, rendering the acyl carbon exceptionally susceptible to attack by a second nucleophile, such as an alcohol. The alcohol attacks the acylimidazolium ion, leading to the formation of the desired ester product and the regeneration of the imidazole catalyst. The stability of N-acylimidazoles has been studied, revealing that increased steric bulk at the acyl group can decrease reactivity, while electron-withdrawing groups on the imidazole ring can increase the rate of hydrolysis. researchgate.netnih.gov

Influence of Functional Groups on Catalytic Activity and Selectivity

The catalytic activity and selectivity of reactions involving acylimidazolium intermediates are highly dependent on the electronic and steric properties of the substituents on both the acyl group and the imidazole ring.

Electronic Effects: Electron-withdrawing groups on the N-aryl substituent of a triazolium salt (a related azolium) can destabilize the cation, favoring deprotonation to form the active NHC catalyst. mdpi.com Conversely, electron-donating groups can decrease the acidity of the azolium ion. mdpi.com In the hydrolysis of N-cyclopropanecarbonylimidazoles, an electron-withdrawing nitro group on the imidazole ring significantly accelerates the reaction compared to an electron-donating methyl group. psu.edu This is because the nitro group makes the imidazole a better leaving group.

Steric Effects: Increased steric bulk around the acyl group in N-acyl imidazoles can hinder the approach of nucleophiles, thus making the compound more stable and less reactive. nih.gov This principle is used to tune the reactivity of acyl transfer reagents.

The table below illustrates the effect of substituents on the hydrolysis rates of N-cyclopropanecarbonylimidazoles.

| Substrate | Substituent on Imidazole | Relative kH (H3O+ catalyzed) | pKa of Conjugate Acid |

| 1a | H | Lower | ~pH of bent portion |

| 1b | 4-NO2 | (No protonated species reaction) | < 1.0 |

| 1c | 4-CH3 | Higher | ~pH of bent portion |

| Data derived from hydrolysis studies of N-cyclopropanecarbonylimidazoles. psu.edu |

Protonation Equilibria and Catalysis Modulation

The protonation state of the imidazole ring is a critical factor in modulating catalytic activity. Imidazole is a base, and its nucleophilicity is neutralized upon protonation. The pKa of protonated N-acetylimidazole is approximately 3.6. thieme-connect.de

In catalytic cycles, the protonation and deprotonation of the imidazole or acylimidazolium intermediates are often essential steps. For example, in the hydrolysis of N-acylimidazoles, the reaction can be catalyzed by acid. psu.edu In acidic solutions (below pH 4), the substrate becomes protonated, which can affect the rate-determining step of the reaction. researchgate.net The reaction of N-(2,4,6-trinitrophenyl) imidazole with n-butylamine, for instance, is pH-dependent, suggesting a mechanism that involves acid-catalyzed departure of the leaving group. researchgate.net

Furthermore, in reactions catalyzed by imidazolium (B1220033) salts, the Brønsted acidity of the catalyst plays a significant role. Imidazolium ionic liquids with sulfonated alkyl chains exhibit strong Brønsted acidity and are effective catalysts for transesterification, indicating that the proton-donating ability of the catalyst is key to its function. researchgate.net The equilibrium between the protonated and unprotonated forms of the catalyst or intermediates can therefore be a powerful handle for controlling the reaction rate and pathway.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For derivatives of imidazole (B134444), these methods have been extensively applied to elucidate their properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules like Octyl 1H-imidazole-1-carboxylate. DFT studies on related imidazole derivatives, often in the context of corrosion inhibition, provide insights into the relationship between molecular structure and function. bohrium.comresearchgate.net Calculations typically focus on determining quantum chemical parameters that correlate with a molecule's reactivity and interaction capabilities.

Key parameters derived from DFT calculations for imidazole derivatives include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons. For imidazole-based corrosion inhibitors, a higher E_HOMO is associated with increased inhibition efficiency due to enhanced adsorption onto metallic surfaces. uin-alauddin.ac.id

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons.

ΔE (Energy Gap): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's stability. A smaller ΔE generally implies higher reactivity.

Dipole Moment (μ): This parameter provides information about the polarity of the molecule, which can influence its adsorption behavior.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are calculated from E_HOMO and E_LUMO values to predict the interaction between the inhibitor and a metal surface. uin-alauddin.ac.id

Table 1: Representative Quantum Chemical Parameters for Imidazole Derivatives from DFT Studies

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Imidazole | -6.12 | -0.87 | 5.25 | 3.67 |

| 2-Methylimidazole | -5.98 | -0.75 | 5.23 | 3.89 |

| Benzimidazole (B57391) | -5.85 | -1.15 | 4.70 | 3.54 |

Note: The values presented are representative and can vary depending on the specific computational methods and basis sets used. The data is based on general findings for imidazole derivatives and not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties

Molecular Dynamics Simulations in Mechanistic Research

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations would be particularly useful for investigating its adsorption and film-forming properties on a metal surface in a corrosive environment.

MD simulations of imidazole derivatives as corrosion inhibitors typically model the interaction between the inhibitor molecules, a metal surface (e.g., iron or copper), and a solvent (usually water containing corrosive ions). uin-alauddin.ac.idnajah.edu These simulations can reveal:

The orientation of the inhibitor molecules on the surface.

The binding energy between the inhibitor and the surface.

The formation of a protective film and its density.

The displacement of water molecules and corrosive ions from the surface by the inhibitor.

For this compound, the long octyl chain would likely play a significant role in the formation of a hydrophobic barrier on the metal surface, which would be a key aspect to investigate via MD simulations. Studies on other long-chain alkyl imidazoles have shown that the alkyl chain contributes to the formation of a dense and stable protective layer.

Theoretical Studies on Adsorption Mechanisms (e.g., Langmuir Isotherm)

The adsorption of corrosion inhibitors onto a metal surface is a critical step in the inhibition process. Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface. The Langmuir adsorption isotherm is frequently used to model the adsorption of corrosion inhibitors. acs.orgnih.gov

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the surface and forms a monolayer. The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the equation:

C/θ = 1/K_ads + C

where K_ads is the adsorption equilibrium constant. A high value of K_ads indicates strong adsorption of the inhibitor on the surface. By fitting experimental data to the Langmuir isotherm, the Gibbs free energy of adsorption (ΔG°_ads) can be calculated, which provides information about the spontaneity and nature of the adsorption process (physisorption or chemisorption).

Theoretical studies for various imidazole-based corrosion inhibitors have shown that their adsorption often follows the Langmuir isotherm model, indicating the formation of a monolayer on the metal surface. najah.eduacs.org

Computational Prediction of Reactivity and Interaction Parameters (e.g., Binding Energy, Proton Affinity)

Computational methods are also used to predict specific reactivity and interaction parameters.

Binding Energy: The binding energy between an inhibitor molecule and a metal surface is a direct measure of the strength of their interaction. DFT calculations and MD simulations can be used to compute these energies. For imidazole derivatives, the binding energy is influenced by the nature of the substituent groups. Electron-donating groups generally increase the binding energy. nih.gov Studies on the interaction of imidazole with copper surfaces have shown that the adsorption energy can be significant, on the order of -1.6 eV at coordinatively unsaturated sites. rsc.orgrsc.orgresearchgate.net

Proton Affinity: Proton affinity is a measure of the basicity of a molecule in the gas phase. For imidazole derivatives, the proton affinity is an important parameter as it can influence their behavior in acidic solutions. DFT calculations have been used to evaluate the proton affinity of various substituted imidazoles. nih.gov The results indicate that electron-donating alkyl groups increase the proton affinity, making the imidazole ring more basic. nih.gov This suggests that the octyl group in this compound would enhance its basicity.

Predictive Models for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. These models are built by correlating molecular descriptors (derived from computational chemistry) with experimental data.

For imidazole derivatives, QSAR models have been developed to predict their corrosion inhibition efficiency. scientific.netproquest.comresearchgate.net These models use various quantum chemical descriptors, such as E_HOMO, E_LUMO, dipole moment, and other structural parameters, to establish a mathematical relationship with the experimentally determined inhibition efficiency. scientific.netproquest.com A typical QSAR equation might look like:

Inhibition Efficiency (%) = c₀ + c₁D₁ + c₂D₂ + ...

where c_i are coefficients and D_i are the molecular descriptors. Such models are valuable for screening large numbers of candidate molecules and for designing new inhibitors with improved performance. The development of a QSAR model for a series of alkyl imidazole carboxylates could provide a predictive tool for optimizing the structure of compounds like this compound for specific applications.

Applications in Advanced Materials Science and Engineering

Integration in Organic Light-Emitting Electrochemical Cells (OLECs)

The development of Organic Light-Emitting Electrochemical Cells (OLECs) has benefited from the integration of imidazole-based ionic components. researchgate.netsoton.ac.uk Specifically, small-molecule OLECs have been designed using functionalized fluorene (B118485) fragments connected by hydrocarbon chains to alkylimidazolium pendants. researchgate.netsoton.ac.uk In this molecular architecture, 1-octyl-1H-imidazole is used in a quaternization step to create octylimidazolium pendants. soton.ac.uk These pendants are part of "smart inks" that form the active layer of the OLEC device. researchgate.netsoton.ac.uk

The practical viability of these devices is influenced by the choice of the alkyl chain on the imidazolium (B1220033) salt, with studies comparing the performance of methylimidazolium pendants against octylimidazolium pendants. researchgate.netsoton.ac.uk The synthesis involves a multi-step process where a bromofluorene is first alkylated, undergoes Miyaura borylation, and then a Suzuki cross-coupling reaction, before being quaternised with an imidazole (B134444) like 1-octyl-1H-imidazole. soton.ac.uk This approach allows for the creation of a systematically varied group of arylfluorene salts, enabling the investigation of structure-activity relationships for next-generation OLEC devices. researchgate.netsoton.ac.uk

Functionality in Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, imidazole derivatives are recognized as a promising class of sensitizers for Dye-Sensitized Solar Cells (DSSCs). nih.gov Their amphoteric nature allows them to function as donors (D), linkers (π), or acceptors (A) within the D-π-A architecture of organic dyes. nih.gov Imidazole-based dyes are noted for their strong light absorption across a broad spectrum of wavelengths, a crucial feature for efficient sunlight capture. nih.gov The introduction of imidazole chromophores into the dye structure can enhance light-harvesting properties and inhibit charge recombination reactions, partly due to the extension of the π-conjugated system. nih.gov

The performance of these dyes can be finely tuned by modifying their chemical structure. nih.gov Research has shown that substituting an alkyl chain onto the imidazole ring can significantly impact the cell's efficiency. ekb.eg For instance, a study comparing different substituents on the imidazole ring found that a dye featuring an alkyl chain (PP3) achieved the highest power conversion efficiency (PCE). ekb.eg The alkyl group's hydrophobic nature can also help prevent unwanted interactions with the electrolyte and improve the dye's stability. nih.gov This tunability allows for the rational design of imidazole-based dyes to optimize light absorption and electron injection into the semiconductor's conduction band, a critical step for photocurrent generation. nih.gov

Table 1: Performance of Imidazole-Based Dyes in DSSCs

| Dye Code | Imidazole Substituent | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Reference |

| PP3 | Alkyl Chain | 3.75 | 0.73 | 73.9 | 2.01 | ekb.eg |

| PP2 | Nitrobenzene | 1.59 | 0.080 | 61.6 | 0.96 | ekb.eg |

Role in Perovskite Solar Cell (PSC) Architectures

Imidazole derivatives have been investigated as effective additives to improve the performance and stability of Perovskite Solar Cells (PSCs). Their primary role lies in passivating defects at the surface and grain boundaries of the perovskite film, which are major sources of non-radiative recombination and voltage loss. rsc.orgrsc.org

The mechanism of defect passivation involves specific interactions between the imidazole molecule and the perovskite crystal lattice. rsc.org For example, research using N-(3-aminopropyl)-imidazole diiodide demonstrated that the nitrogen cations (N+) from the imidazole derivative can effectively bind with undercoordinated lead ions (Pb2+) on the perovskite surface. rsc.org This interaction neutralizes charged defects and suppresses the formation of trap states. rsc.org Similarly, the introduction of 4-iodo-1H-imidazole into the perovskite precursor was shown to reduce the number of pinholes in the final film and suppress defect generation. rsc.org The imidazole molecule can participate in the crystal growth process, leading to a more uniform and higher-quality perovskite film. rsc.org This passivation of surface traps is a critical step in reducing energy losses within the cell. rsc.org

Corrosion Inhibition in Metallic Systems

Imidazole derivatives, particularly those functionalized with long alkyl chains like an octyl group, have proven to be highly effective corrosion inhibitors for various metals, such as carbon steel in acidic environments. utp.edu.mynih.gov The inhibitory action stems from the molecule's ability to form a protective layer on the metal surface, shielding it from corrosive agents. nih.gov

The formation of the protective film is governed by the adsorption of the inhibitor molecules onto the metal surface. nih.gov This process involves a combination of physical and chemical adsorption mechanisms. mdpi.com The protonated imidazole ring in an acidic solution can be electrostatically attracted to the negatively charged metal surface (physisorption). nih.gov Concurrently, chemisorption occurs through the sharing of electrons between the d-orbitals of the metal atoms and the high-electron-density centers of the inhibitor molecule, namely the nitrogen atoms and the π-electrons of the imidazole ring. nih.govmdpi.com

The length of the alkyl chain plays a crucial role in the effectiveness of the inhibitor. Longer chains, such as the octyl group, enhance the hydrophobic nature of the protective film. utp.edu.mynih.gov This leads to the formation of a more compact and durable barrier that repels water and corrosive species. nih.gov Studies on various alkyl-substituted imidazole ionic liquids have shown that increasing the chain length generally improves the inhibition efficiency. utp.edu.mynih.gov The adsorption process of these inhibitors on steel surfaces has been found to fit well with the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal. nih.govmdpi.com

Table 2: Corrosion Inhibition Efficiency of an Imidazolium-based Ionic Liquid (R8-IL) on Carbon Steel in 1 M HCl

| Temperature (°C) | Inhibitor Concentration (ppm) | Corrosion Rate (µg cm⁻² min⁻¹) | Inhibition Efficiency (%) | Reference |

| 20 | 0 (Blank) | 5.95 | - | nih.gov |

| 20 | 25 | 1.11 | 81.3 | nih.gov |

| 20 | 50 | 0.82 | 86.2 | nih.gov |

| 20 | 75 | 0.71 | 88.1 | nih.gov |

| 20 | 100 | 0.66 | 88.9 | nih.gov |

Synergistic Effects in Inhibitor Formulations

In the field of corrosion prevention, the efficacy of an inhibitor can be significantly amplified through synergistic interactions with other compounds. Imidazole derivatives are effective corrosion inhibitors because their nitrogen heteroatoms act as adsorption centers on metal surfaces, forming a protective barrier. kfupm.edu.sa The combination of these derivatives with other substances can lead to a more robust and resilient protective film than either component could achieve alone.

Another well-documented synergistic interaction is between heterocyclic inhibitors and halide ions. cu.edu.eg Halide ions (like I⁻, Br⁻, Cl⁻) adsorb onto the metal surface, creating a negative charge which then facilitates the adsorption of the protonated (cationic) form of the imidazole inhibitor, enhancing surface coverage and protective efficiency. cu.edu.egresearchgate.net

For a molecule like Octyl 1H-imidazole-1-carboxylate, its structure is inherently suited for such synergistic formulations. The long octyl chain provides hydrophobicity, which enhances the barrier properties of the adsorbed film, while the imidazole ring provides the primary adsorption functionality. mdpi.com When combined with other inhibitors, a multi-layered or mixed-component film can form, offering superior protection.

Table 1: Conceptual Synergistic Inhibitor Formulations and Mechanisms

| Component A | Component B | Probable Synergistic Mechanism | Potential Advantage |

| This compound | Benzotriazole (BTA) | Co-adsorption to form a mixed protective film with both anodic and cathodic inhibition. researchgate.net | Enhanced inhibition efficiency on copper and its alloys. |

| This compound | Halide Ions (e.g., KI) | Halide ions adsorb on the metal surface, facilitating stronger adsorption of the protonated imidazole inhibitor. cu.edu.eg | Increased surface coverage and effectiveness in acidic environments. |

| This compound | Anionic Surfactant (e.g., SDS) | Formation of a compact, bi-layer film through electrostatic attraction between the cationic imidazole head and anionic surfactant. | Improved film stability and barrier properties against corrosive species. |

Catalytic Applications in Material Synthesis and Polymerization

The imidazole nucleus is a potent catalytic moiety, a characteristic leveraged in the synthesis of advanced polymers and in promoting specific chemical transformations.

One-component epoxy resin systems, which contain both the resin and curing agent, require a latent catalyst that remains inactive at storage temperatures but activates upon heating to initiate curing. Imidazole derivatives are highly effective curing agents, but their high reactivity often necessitates strategies to induce latency. researchgate.net

This compound is structurally designed for thermal latency. The carboxylate group attached to one of the imidazole's nitrogen atoms effectively "blocks" the catalytically active site. This blockage, achieved through electronic and steric hindrance, prevents the imidazole from initiating the epoxy ring-opening polymerization at ambient temperatures. nih.gov Upon heating, the molecule can undergo a reaction, such as decarboxylation or dissociation, which liberates the free imidazole. researchgate.net The regenerated imidazole then acts as a potent catalyst, initiating the rapid polymerization and cross-linking of the epoxy resin network. researchgate.netresearchgate.net This temperature-triggered activation provides a wide processing window and excellent storage stability for one-component epoxy formulations. kfupm.edu.sa

Research into various imidazole-based latent systems demonstrates this principle effectively. For example, complexes of imidazole with other molecules can provide controlled curing profiles, balancing storage stability with efficient high-temperature curing.

Table 2: Curing Performance of Epoxy Resins with Imidazole-Based Latent Catalysts

| Latent Catalyst System | Onset Curing Temp (°C) | Peak Curing Temp (°C) | Glass Transition Temp (Tg) (°C) | Key Feature |

| DGEBA / Phenylurea Propyl Imidazole (PUPI) researchgate.net | ~130 | ~165 | 152 | Urea linkage provides thermal switch for latency. researchgate.net |

| Epoxy / Imidazole-Copper Complex nih.gov | >150 | ~175 | N/A | Metal complexation improves thermal latency. nih.gov |

| DGEBA / PEG-Imidazole Complex researchgate.net | ~140 | ~155 | ~150-159 | Two-phase system where miscibility increases with temperature to trigger curing. kfupm.edu.saresearchgate.net |

| Epoxy / Isocyanurate-Imidazole Adduct kfupm.edu.sa | ~155 | ~170 | N/A | Adduct formation reduces the nucleophilicity of the imidazole at room temperature. kfupm.edu.sa |

Note: Data is illustrative of typical performance for these classes of latent catalysts.

The imidazole ring is a classic example of a nucleophilic catalyst, particularly effective in acyl transfer reactions such as the hydrolysis of esters (esterolysis). researchgate.net Imidazole can function as a general base catalyst, where the lone pair of electrons on the pyridine-like nitrogen atom abstracts a proton from a water molecule, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon.

Alternatively, and often concurrently, imidazole can act as a nucleophilic catalyst itself. In this pathway, the imidazole nitrogen directly attacks the ester, forming a temporary acetyl-imidazolium intermediate. researchgate.net This intermediate is highly reactive and is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst. researchgate.netresearchgate.net The efficiency of this catalysis has made imidazole and its derivatives model compounds for studying enzyme mechanisms. The presence of the octyl group in this compound can influence its catalytic activity by affecting its solubility and creating a specific microenvironment around the catalytic center, potentially enhancing its effectiveness in biphasic systems.

Carbon Dioxide Capture Technologies and Adsorption Studies

The capture and storage of carbon dioxide (CO₂) is a critical technology for mitigating greenhouse gas emissions. Amine-based materials are widely studied for this purpose, and imidazole derivatives have emerged as promising candidates due to their unique chemical properties and stability.

The capture mechanism involves a reversible chemical reaction between the basic nitrogen atom in the imidazole ring and the acidic CO₂ molecule. mdpi.com This interaction forms a carbamate (B1207046) or bicarbonate species, effectively sequestering the CO₂. mdpi.com Functionalized imidazoles, often in the form of ionic liquids or integrated into porous organic polymers, are designed to maximize CO₂ uptake and selectivity.

Studies have shown that the CO₂ adsorption capacity can be tuned by modifying the structure of the imidazole compound. For example, adding different functional groups can alter the basicity of the nitrogen atom and the physical properties of the sorbent material. researchgate.net Imidazole-functionalized porous polymers have demonstrated CO₂ uptake capacities of up to 73.6 cm³ g⁻¹ (at 273 K, 1 bar). Furthermore, the combination of zeolitic imidazolate frameworks (ZIFs) with functionalized ionic liquids can lead to porous ionic liquids (PILs) with significantly enhanced CO₂ capture capacity, reaching up to 2.22 mol/mol. The this compound structure could be incorporated into such advanced sorbents, where the octyl group can be used to tune physical properties like viscosity or interactions within a polymer matrix, while the imidazole core provides the active site for CO₂ binding.

Table 3: CO₂ Adsorption Capacities of Various Imidazole-Based Materials

| Material | CO₂ Adsorption Capacity | Conditions | Reference |

| Imidazole Ionic Liquid Functionalized Porous Organic Polymers | 73.6 cm³ g⁻¹ | 273 K, 1 bar | |

| SBA-15-39.5% TEPA-22% Imidazole | 4.27 mmol g⁻¹ | 50 °C, 15 vol% CO₂ | researchgate.net |

| Aqueous 2-ethyl-4-methylimidazole | 1.0 mol CO₂ / mol amine | <100 °C | researchgate.net |

| Zeolitic Imidazolate Framework-8 / Ionic Liquid (PIL) | ~2.22 mol/mol | Ambient Temp. & Pressure | |

| Polyalkylated Imidazoles (Aqueous) | 0.8 to 2.0 mol CO₂ / kg solvent | N/A |

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Octyl 1H-imidazole-1-carboxylate, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the imidazole (B134444) ring, the octyl chain, and the carboxylate linker.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the imidazole ring and the octyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the N-carboxylate group and the aliphatic chain.

The protons on the imidazole ring are anticipated to appear as distinct singlets or doublets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The proton at the C2 position is generally the most deshielded due to the influence of both nitrogen atoms. The protons at the C4 and C5 positions will also resonate in this region.

The protons of the octyl chain will appear in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the oxygen atom of the carboxylate group are expected to be the most downfield of the aliphatic signals, likely appearing as a triplet around 4.2-4.5 ppm. The other methylene groups of the octyl chain will produce a complex multiplet in the range of 1.2-1.8 ppm, while the terminal methyl (CH₃) protons will appear as a triplet at approximately 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Imidazole H-2 |

| ~7.5 | s | 1H | Imidazole H-4 |

| ~7.0 | s | 1H | Imidazole H-5 |

| ~4.3 | t | 2H | O-CH₂ -(CH₂)₆-CH₃ |

| ~1.7 | quintet | 2H | O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~1.3 | m | 10H | O-(CH₂)₂-(CH₂ )₅-CH₃ |

| ~0.9 | t | 3H | O-(CH₂)₇-CH₃ |

Note: Predicted values are based on the analysis of similar N-acyl imidazoles and octyl esters. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylate group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The carbons of the imidazole ring will resonate in the aromatic region, generally between 115 and 140 ppm. The C2 carbon is expected to be the most deshielded of the ring carbons.

The carbons of the octyl chain will appear in the upfield region of the spectrum. The carbon of the methylene group attached to the carboxylate oxygen (O-CH₂) will be found around 65-70 ppm. The remaining methylene carbons will resonate between 20 and 35 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C =O |

| ~138 | Imidazole C -2 |

| ~130 | Imidazole C -4 |

| ~117 | Imidazole C -5 |

| ~68 | O-CH₂ -(CH₂)₆-CH₃ |

| ~31 | Octyl Chain Carbons |

| ~29 | Octyl Chain Carbons |

| ~28 | Octyl Chain Carbons |

| ~25 | Octyl Chain Carbons |

| ~22 | Octyl Chain Carbons |

| ~14 | O-(CH₂)₇-CH₃ |

Note: Predicted values are based on the analysis of related imidazole and carboxylate compounds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can be used to determine its purity and confirm its molecular weight. The compound would first be vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule, as well as fragment ions resulting from the cleavage of specific bonds. Common fragmentation patterns for this molecule would likely involve the loss of the octyl group, the carboxylate group, or parts of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₂₀N₂O₂), HRMS would be able to confirm the molecular formula by measuring the exact mass of the molecular ion. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. The expected exact mass can be calculated and compared to the experimentally determined value.

Infrared (IR) Spectrophotometry

Infrared (IR) spectrophotometry measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1750-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester carbonyl group. The C-N stretching vibrations of the imidazole ring are expected to appear in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching of the imidazole ring would likely be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl chain will produce strong bands in the 2960-2850 cm⁻¹ region. The C-O stretching of the ester group will likely show a band in the 1250-1050 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100 | Medium | Aromatic C-H Stretch (Imidazole) |

| 2960-2850 | Strong | Aliphatic C-H Stretch (Octyl) |

| ~1740 | Strong | C=O Stretch (Ester Carbonyl) |

| 1500-1400 | Medium | C=C and C=N Stretch (Imidazole Ring) |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-N Stretch (Imidazole Ring) |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups. nih.govresearchgate.net

Based on a comprehensive search of publicly available scientific literature, specific experimental data for Single-Crystal X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) for the compound "this compound" could not be located.

As a result, it is not possible to provide the detailed research findings and data tables for the specified analytical methodologies as requested in the outline. Scientific literature often contains information on related compounds, such as N-octylimidazole or various long-chain alkyl-imidazolium salts, but this information does not directly apply to the unique structure and properties of this compound.

For an accurate and scientifically valid article, the content must be based on verified, published data for the specific compound . Without access to such data, the generation of the requested article sections with the required level of detail and authority is not feasible.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare Octyl 1H-imidazole-1-carboxylate, and how is its structure confirmed?

- Methodology : A common approach involves carbamate formation via nucleophilic substitution. For example, coupling 1H-imidazole-1-carboxylate derivatives with octyl groups under activation by reagents like EDCl or DCC. The intermediate is purified via column chromatography and characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regiochemistry and esterification efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

NMR : ¹H NMR identifies proton environments (e.g., imidazole ring protons at δ 7.5–8.0 ppm, octyl chain methylene/methyl groups).

FTIR : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹).

Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

- Guidelines : Store under inert atmospheres (argon) at –20°C to prevent hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture or light, as ester groups are prone to hydrolytic cleavage .

Advanced Research Questions

Q. How can coupling efficiency between the imidazole ring and octyl group be optimized during synthesis?

- Strategies :

- Use activation agents (e.g., carbonyldiimidazole) to enhance electrophilicity of the carbonyl carbon.

- Optimize solvent polarity (e.g., DMF or THF) to stabilize transition states.

- Conduct kinetic studies to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Approach :

DFT Calculations : Model transition states for esterification or nucleophilic substitution.

Molecular Dynamics : Simulate solvent effects on reaction pathways.

Retrosynthetic Tools : Use databases (e.g., PubChem) to predict feasible routes based on analogous compounds .

Q. How to address discrepancies in reported biological activities of derivatives?

- Resolution Framework :

Purity Validation : Ensure compounds are ≥95% pure (HPLC) to exclude confounding byproducts.

Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

Structural Analog Analysis : Test substituent effects (e.g., alkyl chain length) on bioactivity, as seen in xanthine oxidase inhibitor studies .

Q. What strategies mitigate byproduct formation during synthesis?

- Mitigation Steps :

- Protecting Groups : Temporarily block reactive sites (e.g., imidazole N-H) using Boc or Fmoc groups.

- Stepwise Reactions : Isolate intermediates (e.g., carbamate 14 in Scheme 3 of ) to minimize cross-reactivity.

- Chromatographic Purification : Use preparative HPLC to separate regioisomers .

Data Contradiction Analysis

Q. How to interpret conflicting data on the hydrolytic stability of this compound?

- Critical Evaluation :

- Experimental Variables : Compare buffer systems (aqueous vs. non-aqueous), temperatures, and pH levels.

- Analytical Consistency : Cross-validate degradation studies using both NMR and LC-MS.

- Literature Benchmarking : Align findings with NIST-standardized hydrolysis rates for similar esters .

Methodological Recommendations

- Synthesis Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (catalyst loading, solvent ratio).

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data .

- Computational Validation : Cross-reference PubChem’s SMILES data with experimental results to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.